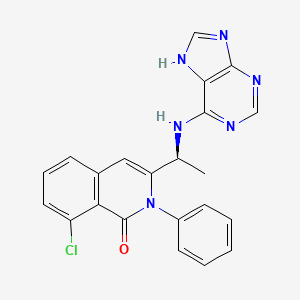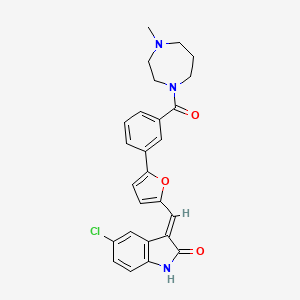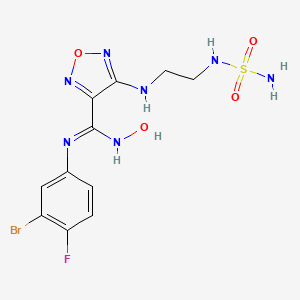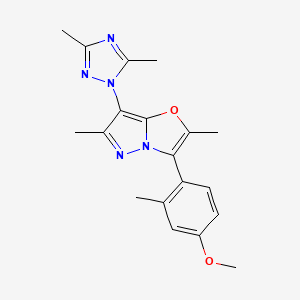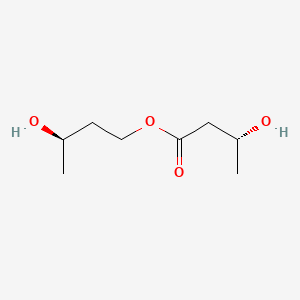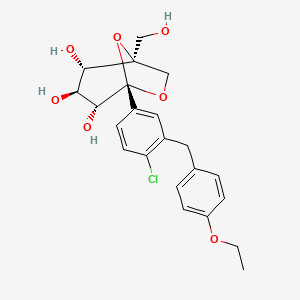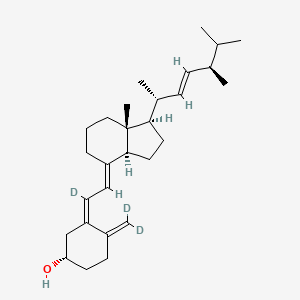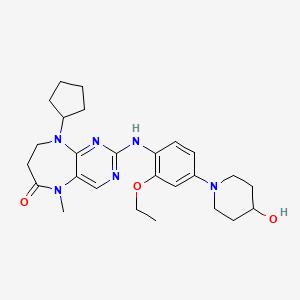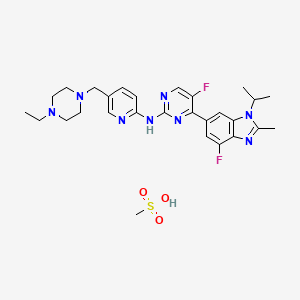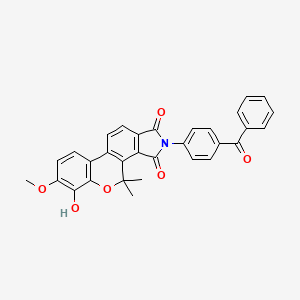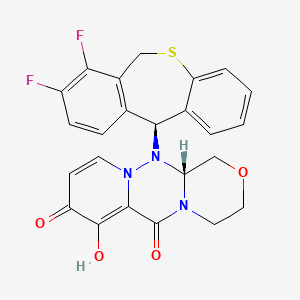
巴洛沙韦
描述
巴洛沙韦玛福昔是一种抗病毒药物,用于治疗甲型和乙型流感。 它于 2018 年 2 月首次在日本获批用于医疗用途,之后于 2018 年 10 月在美国获批 . 巴洛沙韦玛福昔是一种前药,在体内代谢为其活性形式巴洛沙韦酸,该酸可抑制流感病毒的聚合酶酸性核酸内切酶,该酶对病毒复制至关重要 .
科学研究应用
巴洛沙韦玛福昔因其抗病毒特性而被广泛研究。 它用于治疗症状不超过 48 小时的急性单纯性流感患者 . 研究表明,巴洛沙韦玛福昔可以缩短流感症状的持续时间并降低高危患者并发症的风险 . 此外,还研究了它在预防暴露于病毒的个体患上流感的潜力 .
作用机制
巴洛沙韦玛福昔是一种依赖帽的核酸内切酶抑制剂,靶向流感病毒的聚合酶酸性蛋白。 该酶对于“帽抢夺”过程至关重要,在此过程中,病毒劫持宿主细胞的 mRNA 以启动病毒基因转录 . 通过抑制这种酶,巴洛沙韦酸阻止了流感病毒的复制,从而降低了病毒载量并减轻了症状 .
生化分析
Biochemical Properties
Baloxavir acts as a cap-dependent endonuclease inhibitor of the influenza virus . It interacts with the viral RNA polymerase complex, preventing the initiation of viral mRNA synthesis .
Cellular Effects
Baloxavir has been shown to rapidly reduce virus titers compared with oseltamivir in clinical studies . It influences cell function by inhibiting viral replication, thereby reducing the duration of influenza symptoms and fever .
Molecular Mechanism
The mechanism of action of Baloxavir involves binding to the viral RNA polymerase complex, inhibiting the endonuclease activity necessary for viral mRNA synthesis . This prevents the influenza virus from hijacking the host cell’s machinery for its own replication .
Temporal Effects in Laboratory Settings
Baloxavir shows dose-dependent virus titer reductions in the lungs of mice infected with different types/subtypes of influenza viruses 24 hours post-dosing . It has been shown to be effective even when administered 5 days after infection .
Dosage Effects in Animal Models
In animal models, oral administration of Baloxavir resulted in significant reductions in influenza A and B virus titers . The effects of Baloxavir were dose-dependent, with higher doses resulting in greater reductions in virus titers .
Metabolic Pathways
It is known that it is converted into its active form, baloxavir acid, in the body .
Transport and Distribution
It is known that the drug is orally available and can reach the respiratory tract where the influenza virus replicates .
Subcellular Localization
Given its mechanism of action, it is likely that it targets the viral RNA polymerase complex located in the nucleus of infected cells .
准备方法
合成路线和反应条件: 巴洛沙韦玛福昔的合成涉及几个关键步骤,包括亲核取代、格氏反应和傅克酰化 . 该过程从多取代的 2,3-二氟-6-卤代苯甲醇的亲核取代反应开始,形成 2,3-二氟-6-卤代苯甲基卤化物。 该中间体经过另一个亲核取代反应,生成 2,3-二氟-6-卤代苯甲基苯硫醚。 然后进行格氏反应,生成 3,4-二氟-2-(苯硫基甲基)苯甲酸,进一步进行傅克酰化得到 7,8-二氟二苯并[b,e]噻吩-11(6H)-酮 .
工业生产方法: 在工业生产中,巴洛沙韦玛福昔的合成可以通过使用微波辐射和固体酸催化剂(如磺酸树脂 (HND-580))来优化。 该方法显着缩短了反应时间并提高了产率,使其更加高效且环保 .
化学反应分析
反应类型: 巴洛沙韦玛福昔会发生几种类型的化学反应,包括水解、氧化和还原。 该前药在胃肠道、肝脏和血液中被酯酶水解,释放活性代谢产物巴洛沙韦酸 .
常用试剂和条件: 巴洛沙韦玛福昔合成中常用的试剂包括多取代的苯甲醇、格氏试剂和磺酸树脂催化剂。 反应条件通常涉及微波辐射以提高反应速率和产率 .
主要形成的产物: 巴洛沙韦玛福昔水解形成的主要产物是巴洛沙韦酸,它是该药物的活性形式,可抑制流感病毒 .
相似化合物的比较
巴洛沙韦玛福昔在抗病毒药物中是独一无二的,因为它具有独特的作用机制。 与神经氨酸酶抑制剂(如奥司他韦 (达菲)、扎那米韦 (瑞乐沙) 和帕拉米韦 (瑞帕韦))不同,这些药物抑制新病毒颗粒的释放,巴洛沙韦玛福昔靶向病毒复制过程本身 . 这使得它对可能对神经氨酸酶抑制剂产生耐药性的流感病毒株有效 . 其他类似化合物包括拉尼米韦辛酸酯 (伊那维),它也靶向流感病毒,但通过不同的机制 .
巴洛沙韦玛福昔独特的机制和它能够缩短流感症状持续时间的能力使其成为治疗流感可用的抗病毒药物库中的宝贵补充。
属性
IUPAC Name |
(3R)-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIDLLEYNNRGVFR-CTNGQTDRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027860 | |
| Record name | Baloxavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1985605-59-1 | |
| Record name | Baloxavir | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1985605591 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Baloxavir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15675 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Baloxavir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALOXAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G86Y4JT3F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


